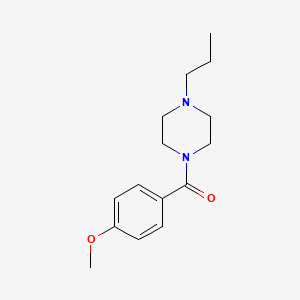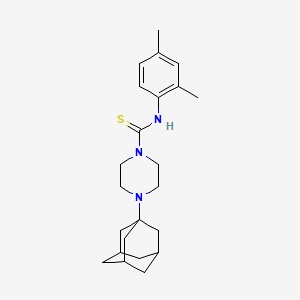![molecular formula C18H17NOS B4765877 2-{[3-(1-naphthyloxy)propyl]thio}pyridine](/img/structure/B4765877.png)
2-{[3-(1-naphthyloxy)propyl]thio}pyridine
描述
2-{[3-(1-naphthyloxy)propyl]thio}pyridine is a chemical compound that belongs to the class of thioether compounds. It is also known as NPTP and has a molecular formula of C18H17NS. This compound has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology.
作用机制
The mechanism of action of 2-{[3-(1-naphthyloxy)propyl]thio}pyridine involves the inhibition of various enzymes and receptors, including COX-2 and PDE-4. COX-2 is an enzyme that plays a crucial role in the production of prostaglandins, which are involved in inflammation. The inhibition of COX-2 by this compound leads to a reduction in inflammation. PDE-4 is an enzyme that is involved in the degradation of cyclic adenosine monophosphate (cAMP), which is a signaling molecule that regulates various physiological processes. The inhibition of PDE-4 by this compound leads to an increase in cAMP levels, which has potential therapeutic applications.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects. It has been reported to exhibit anti-inflammatory, antioxidant, and antitumor properties. The compound has been shown to inhibit the activity of various enzymes and receptors, including COX-2 and PDE-4. These biochemical and physiological effects have potential therapeutic applications in the treatment of various diseases, including cancer, inflammation, and asthma.
实验室实验的优点和局限性
The advantages of using 2-{[3-(1-naphthyloxy)propyl]thio}pyridine in lab experiments include its potential applications in medicinal chemistry, biochemistry, and pharmacology. The compound has been extensively studied for its potential therapeutic applications and has been shown to exhibit various biochemical and physiological effects. However, the limitations of using this compound in lab experiments include its moderate to low yield and its potential toxicity. Therefore, further studies are required to optimize the synthesis method and evaluate the toxicity of the compound.
未来方向
The future directions of research on 2-{[3-(1-naphthyloxy)propyl]thio}pyridine include the optimization of the synthesis method to obtain a higher yield and purity of the compound. Further studies are required to evaluate the toxicity of the compound and its potential applications in the treatment of various diseases, including cancer, inflammation, and asthma. The compound can also be modified to obtain derivatives with improved pharmacological properties. Therefore, further studies are required to evaluate the potential of these derivatives in medicinal chemistry, biochemistry, and pharmacology.
科学研究应用
2-{[3-(1-naphthyloxy)propyl]thio}pyridine has been extensively studied for its potential applications in medicinal chemistry. It has been reported to exhibit anti-inflammatory, antioxidant, and antitumor properties. The compound has been shown to inhibit the activity of various enzymes and receptors, including cyclooxygenase-2 (COX-2) and phosphodiesterase-4 (PDE-4). These enzymes and receptors play a crucial role in the development of various diseases, including cancer, inflammation, and asthma. Therefore, the inhibition of these enzymes and receptors by this compound has potential therapeutic applications.
属性
IUPAC Name |
2-(3-naphthalen-1-yloxypropylsulfanyl)pyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NOS/c1-2-9-16-15(7-1)8-5-10-17(16)20-13-6-14-21-18-11-3-4-12-19-18/h1-5,7-12H,6,13-14H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRRISQAPZLIWTQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2OCCCSC3=CC=CC=N3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-({[(5-amino-1,3,4-thiadiazol-2-yl)thio]acetyl}amino)-N-benzyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B4765796.png)

![ethyl 5-benzyl-2-({[2-(2-methyl-3-furoyl)hydrazino]carbonothioyl}amino)-3-thiophenecarboxylate](/img/structure/B4765805.png)
![4-{[2-(benzylthio)-5-oxo-1,3-thiazol-4(5H)-ylidene]methyl}-2-methoxy-3-nitrophenyl acetate](/img/structure/B4765825.png)
![N-[(4-ethyl-5-{[2-(4-morpholinyl)-2-oxoethyl]thio}-4H-1,2,4-triazol-3-yl)methyl]-3-methylbenzamide](/img/structure/B4765832.png)
![N-[2-(4-chlorophenyl)ethyl]-N'-cyclopropylthiourea](/img/structure/B4765839.png)
![N~2~-(3-bromophenyl)-N~1~-(3,4-difluorophenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4765852.png)
![4-{2-[(N-benzoylglycyl)oxy]acetyl}phenyl benzoate](/img/structure/B4765855.png)

![2-[(3-cyano-5,6,7,8-tetrahydro-2-quinolinyl)thio]-N-(4-{[(3,4-dimethyl-5-isoxazolyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B4765886.png)
![1-(3-chlorobenzyl)-4-[(2,5-dimethoxyphenyl)sulfonyl]piperazine hydrochloride](/img/structure/B4765888.png)
![{3-[(1-allyl-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]phenoxy}acetic acid](/img/structure/B4765895.png)
![1,1'-[1-(4-fluorophenyl)-5-methyl-1H-pyrazole-3,4-diyl]diethanone](/img/structure/B4765901.png)
